3-Amino-1,1-difluorobutan-2-ol

Catalog No.
S999181
CAS No.
129660-34-0
M.F
C4H9F2NO
M. Wt
125.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1,1-difluorobutan-2-ol

CAS Number

129660-34-0

Product Name

3-Amino-1,1-difluorobutan-2-ol

IUPAC Name

3-amino-1,1-difluorobutan-2-ol

Molecular Formula

C4H9F2NO

Molecular Weight

125.12 g/mol

InChI

InChI=1S/C4H9F2NO/c1-2(7)3(8)4(5)6/h2-4,8H,7H2,1H3

InChI Key

SOYUYPDTPGLAEE-UHFFFAOYSA-N

SMILES

CC(C(C(F)F)O)N

Canonical SMILES

CC(C(C(F)F)O)N
3-Amino-1,1-difluorobutan-2-ol, also known as DFBA, is a colorless and odorless compound with the molecular formula C4H9F2NO. It is a bifunctional molecule that contains both an amine and a hydroxyl group. DFBA is widely used in various fields of research and industry, including organic synthesis, analytical chemistry, and medicinal chemistry.
DFBA is soluble in polar solvents like water, methanol, and ethanol, but insoluble in nonpolar solvents like diethyl ether and hexane. It has a melting point of 70-74°C and a boiling point of 171-173°C. DFBA is a stable compound that can be stored for a long period of time under normal laboratory conditions.
DFBA can be synthesized by reacting difluoroacetic acid with ammonia and isopropyl alcohol under controlled conditions. The reaction yields DFBA in high purity and yield. The compound can be characterized using various techniques, such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.
Several analytical methods have been developed to detect and quantify DFBA in different samples, such as drugs, biological fluids, and environmental matrices. These methods include high-performance liquid chromatography, gas chromatography, and capillary electrophoresis. These techniques provide sensitive, precise, and accurate results for DFBA analysis.
DFBA has been reported to exhibit antiproliferative activity against cancer cells in vitro. It has also been shown to inhibit the growth of bacteria and fungi. However, the exact mechanism of action is not fully understood and needs further investigation.
DFBA has low acute toxicity and is considered safe for handling and use in scientific experiments. However, prolonged exposure to high concentrations of DFBA may cause irritation to the skin, eyes, and respiratory system. Therefore, proper personal protective equipment should be used when handling DFBA.
DFBA has several applications in scientific experiments. It is widely used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a derivatizing agent for the analysis of amino acids and peptides. Additionally, DFBA has been used as a chiral auxiliary in asymmetric synthesis.
DFBA is currently an active area of research in various fields, such as medicinal chemistry, materials science, and environmental science. Researchers are exploring the potential of DFBA as a lead compound for the development of anticancer agents and as a scaffold for the design of novel materials. In environmental science, DFBA is being investigated as a marker for wastewater contamination.
DFBA has several potential implications in various fields of research and industry. In medicinal chemistry, DFBA derivatives may have the potential to be developed into effective anticancer agents. In materials science, DFBA-based polymers may have interesting properties, such as shape memory and self-healing. In environmental science, DFBA may be used as a tracer for the identification of wastewater sources.
One of the limitations of DFBA is its low solubility in nonpolar solvents, which restricts its applicability in some organic synthesis reactions. Future research can focus on developing new synthetic methods to overcome this limitation. Additionally, the mechanism of action of DFBA in cancer cells needs further investigation to understand its potential as an anticancer agent. Future studies can also focus on exploring the potential of DFBA in other areas, such as sensing and catalysis.
In conclusion, 3-Amino-1,1-difluorobutan-2-ol is a bifunctional compound with various applications in scientific research and industry. Its physical and chemical properties, analytical methods, biological properties, toxicity and safety in scientific experiments, and potential implications in various fields of research and industry have been discussed. Future research directions can focus on developing new synthetic methods, investigating the mechanism of action in cancer cells, and exploring the potential of DFBA in other areas.

Dates

Modify: 2023-08-16

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